molecular formula C7H6BrClO2 B13907832 4-Bromo-2-chloro-6-(hydroxymethyl)phenol

4-Bromo-2-chloro-6-(hydroxymethyl)phenol

Cat. No.: B13907832
M. Wt: 237.48 g/mol
InChI Key: ZNQQDKRYEOYOEK-UHFFFAOYSA-N
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Description

4-Bromo-2-chloro-6-(hydroxymethyl)phenol is an organic compound with the molecular formula C7H6BrClO2 It is a derivative of phenol, characterized by the presence of bromine, chlorine, and a hydroxymethyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-chloro-6-(hydroxymethyl)phenol typically involves the bromination and chlorination of phenol derivatives. One common method is the electrophilic aromatic substitution reaction, where phenol is first brominated using bromine in the presence of a catalyst, followed by chlorination using chlorine gas. The hydroxymethyl group can be introduced through a formylation reaction, followed by reduction to the hydroxymethyl derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-chloro-6-(hydroxymethyl)phenol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to remove the halogen atoms, resulting in a simpler phenol derivative.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products Formed

    Oxidation: 4-Bromo-2-chloro-6-carboxyphenol.

    Reduction: 2-chloro-6-(hydroxymethyl)phenol.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

4-Bromo-2-chloro-6-(hydroxymethyl)phenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Studied for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-2-chloro-6-(hydroxymethyl)phenol involves its interaction with various molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the halogen atoms can participate in halogen bonding. These interactions can affect the compound’s binding affinity and specificity towards its targets, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-chlorophenol: Lacks the hydroxymethyl group, resulting in different chemical properties.

    2-Bromo-4-chloro-6-(hydroxymethyl)phenol: Similar structure but with different positions of the substituents.

    4-Bromo-2-chloro-3-(hydroxymethyl)phenol: Another positional isomer with distinct properties.

Uniqueness

4-Bromo-2-chloro-6-(hydroxymethyl)phenol is unique due to the specific arrangement of its substituents, which imparts distinct chemical reactivity and potential applications. The presence of both bromine and chlorine atoms, along with the hydroxymethyl group, allows for diverse chemical modifications and interactions, making it a valuable compound in research and industry.

Properties

Molecular Formula

C7H6BrClO2

Molecular Weight

237.48 g/mol

IUPAC Name

4-bromo-2-chloro-6-(hydroxymethyl)phenol

InChI

InChI=1S/C7H6BrClO2/c8-5-1-4(3-10)7(11)6(9)2-5/h1-2,10-11H,3H2

InChI Key

ZNQQDKRYEOYOEK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1CO)O)Cl)Br

Origin of Product

United States

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